DMNPE-4 AM-caged-calcium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

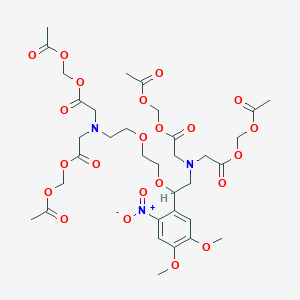

C34H47N3O22 |

|---|---|

Poids moléculaire |

849.7 g/mol |

Nom IUPAC |

acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-1-(4,5-dimethoxy-2-nitrophenyl)ethoxy]ethoxy]ethyl]amino]acetate |

InChI |

InChI=1S/C34H47N3O22/c1-22(38)52-18-56-31(42)14-35(15-32(43)57-19-53-23(2)39)7-8-50-9-10-51-30(26-11-28(48-5)29(49-6)12-27(26)37(46)47)13-36(16-33(44)58-20-54-24(3)40)17-34(45)59-21-55-25(4)41/h11-12,30H,7-10,13-21H2,1-6H3 |

Clé InChI |

UUZFENOXYOBVDU-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)OCOC(=O)CN(CCOCCOC(CN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)CC(=O)OCOC(=O)C |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of DMNPE-4 AM-Caged Calcium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMNPE-4 AM is a photolabile calcium chelator, frequently referred to as a "caged calcium" compound. It provides researchers with a powerful tool to precisely control intracellular calcium concentrations, enabling the study of a myriad of calcium-dependent physiological processes. This technical guide delves into the core mechanism of action of DMNPE-4 AM, provides detailed experimental protocols, and outlines the subsequent signaling cascades initiated by the controlled release of calcium.

Core Mechanism of Action

The functionality of DMNPE-4 AM is a multi-step process, beginning with its entry into the cell and culminating in the precise, light-induced release of calcium.

Cellular Loading and Activation

DMNPE-4 AM is rendered cell-permeable by the presence of acetoxymethyl (AM) ester groups. These lipophilic moieties allow the molecule to passively diffuse across the plasma membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the now polar, membrane-impermeant DMNPE-4 molecule within the cytosol. In this active form, DMNPE-4 is a high-affinity calcium chelator, effectively sequestering, or "caging," free intracellular calcium ions.

Photolysis: The Uncaging Event

The defining feature of DMNPE-4 is its photosensitivity. The molecule incorporates a 4,5-dimethoxy-2-nitrophenyl (DMNPE) caging group. Upon absorption of a photon, typically in the near-UV range (around 350 nm), the DMNPE group undergoes a photochemical reaction. This leads to the cleavage of the chelator's backbone into two iminodiacetic acid photoproducts.[1] This structural change dramatically reduces the molecule's affinity for calcium, causing a rapid and localized release of the caged calcium ions.[2] This process is known as photolysis or "uncaging."

DMNPE-4 is also amenable to two-photon excitation (2PE), typically using a Ti:Sapphire laser. 2PE offers superior spatial resolution, allowing for the uncaging of calcium in highly restricted subcellular compartments, such as individual dendritic spines.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of DMNPE-4 and its photolysis.

| Property | Value | Reference |

| Chemical Formula | C₃₄H₄₇N₃O₂₂ | [3] |

| Molecular Weight | 849.74 g/mol | [3] |

| Purity | ≥90% (HPLC) | |

| Solubility | Soluble to 100 mM in DMSO | [3] |

| Storage | Store at -20°C | [3] |

Table 1: Physicochemical Properties of DMNPE-4 AM

| Parameter | Value | Reference |

| Kd for Ca²⁺ (caged) | 19 nM (at pH 7.4), 48 nM (at pH 7.2) | |

| Kd for Ca²⁺ (uncaged) | ~2 mM | |

| Kd for Mg²⁺ | 10 mM | [3] |

| Extinction Coefficient | 5120 M⁻¹cm⁻¹ at 350 nm | |

| Quantum Yield (Φ) | 0.09 | |

| One-Photon Excitation | ~350 nm | [3] |

| Two-Photon Excitation | Amenable to 2PE | [3] |

Table 2: Chelating and Photolytic Properties of DMNPE-4

Experimental Protocols

The following are generalized protocols for the use of DMNPE-4 AM in cultured neurons and brain slices. Optimal conditions may vary depending on the specific cell type and experimental setup.

Protocol 1: Loading Cultured Neurons with DMNPE-4 AM

-

Stock Solution Preparation: Prepare a 1-10 mM stock solution of DMNPE-4 AM in high-quality, anhydrous DMSO.

-

Loading Medium Preparation: Dilute the DMNPE-4 AM stock solution in your desired recording buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 1-10 µM. To aid in solubilization and prevent precipitation, first mix the stock solution with an equal volume of 20% Pluronic F-127 in DMSO before diluting into the final buffer.

-

Cell Loading: Replace the culture medium with the loading medium containing DMNPE-4 AM. Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.

-

De-esterification: After loading, wash the cells 2-3 times with fresh recording buffer to remove extracellular DMNPE-4 AM. Incubate the cells for an additional 30 minutes in the dark at room temperature to allow for complete de-esterification of the AM groups by intracellular esterases.

-

Uncaging and Imaging: The cells are now ready for calcium uncaging experiments. Use a suitable light source for photolysis and a calcium indicator dye (e.g., Fluo-4) to monitor the resulting changes in intracellular calcium.

Protocol 2: Two-Photon Uncaging of DMNPE-4 AM in Brain Slices

-

Slice Preparation: Prepare acute brain slices (200-300 µm thick) using standard protocols.

-

Loading: Incubate the slices in artificial cerebrospinal fluid (aCSF) containing 5-10 µM DMNPE-4 AM and 0.05-0.1% Pluronic F-127 for 45-60 minutes at 32-34°C, with continuous carbogenation (95% O₂ / 5% CO₂).

-

Recovery and De-esterification: Transfer the slices to a holding chamber with fresh, carbogenated aCSF for at least 30 minutes at room temperature to allow for de-esterification.

-

Two-Photon Uncaging:

-

Mount the slice in a recording chamber on a two-photon microscope.

-

Identify the target cell or subcellular region.

-

Use a Ti:Sapphire laser tuned to a wavelength suitable for two-photon excitation of DMNPE-4 (typically in the 720-800 nm range, though optimization is recommended).

-

Deliver short laser pulses (1-5 ms) with a power of 10-50 mW at the sample to induce localized calcium uncaging. The precise power and duration will need to be empirically determined to achieve the desired calcium transient without causing photodamage.

-

Simultaneously image the resulting calcium dynamics using a fluorescent calcium indicator.

-

Visualizations

DMNPE-4 AM Mechanism of Action

Caption: Mechanism of DMNPE-4 AM action from cell entry to calcium release.

Experimental Workflow for Calcium Uncaging

Caption: A typical experimental workflow for using DMNPE-4 AM.

Downstream Calcium Signaling Pathways

Caption: Simplified overview of downstream signaling pathways activated by calcium.

Conclusion

DMNPE-4 AM is a versatile and potent tool for the investigation of calcium signaling. Its high affinity for calcium in its caged form, coupled with its efficient photolysis, allows for the generation of rapid and localized increases in intracellular calcium. This, in turn, provides a means to dissect the complex and multifaceted roles of calcium in cellular physiology. The protocols and data presented in this guide offer a comprehensive starting point for researchers looking to incorporate this powerful technique into their experimental repertoire. As with any advanced technique, empirical optimization is key to achieving robust and reproducible results.

References

- 1. Nitrophenyl-EGTA, a photolabile chelator that selectively binds Ca2+ with high affinity and releases it rapidly upon photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tuning caged calcium: photolabile analogues of EGTA with improved optical and chelation properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DMNPE-4 AM-caged-calcium | Caged Compounds: R&D Systems [rndsystems.com]

An In-depth Technical Guide to DMNPE-4 AM-caged-calcium for Researchers and Drug Development Professionals

Introduction

DMNPE-4 AM-caged-calcium is a photolabile calcium chelator that has emerged as a powerful tool for the precise spatial and temporal control of intracellular calcium concentration. This cell-permeant molecule allows researchers to investigate a myriad of calcium-dependent signaling pathways with high fidelity. Upon loading into cells, the acetoxymethyl (AM) ester groups are cleaved by intracellular esterases, trapping the active DMNPE-4 cage inside. Subsequent photolysis with near-UV light triggers a conformational change in the molecule, drastically reducing its affinity for calcium and leading to a rapid and localized increase in free Ca2+ ions. This technical guide provides a comprehensive overview of the core properties, experimental protocols, and applications of this compound.

Core Properties of this compound

The utility of this compound stems from its unique combination of photophysical and chelating properties. The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 849.74 g/mol | [1] |

| Molecular Formula | C34H47N3O22 | [1] |

| Extinction Coefficient (ε) | 5120 M-1cm-1 at 350 nm | [2] |

| Quantum Yield of Photolysis (Φ) | 0.09 | [2] |

| Dissociation Constant for Ca2+ (Kd) - Before Photolysis | 19 nM (at pH 7.4) 48 nM (at pH 7.2) | [2] |

| Dissociation Constant for Ca2+ (Kd) - After Photolysis | ~2 mM | [2] |

| Dissociation Constant for Mg2+ (Kd) | 10 mM | [2] |

| Solubility | Soluble to 100 mM in DMSO | [1] |

| Storage | Store at -20°C, protect from light | [1] |

Mechanism of Action and Experimental Workflow

The underlying principle of this compound is the light-induced release of calcium. The following diagrams illustrate the signaling pathway and a typical experimental workflow.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following protocols are synthesized from published literature and provide a starting point for experimental design. Optimization for specific cell types and experimental conditions is recommended.

Stock Solution Preparation

-

Reagent : this compound

-

Solvent : High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Procedure :

-

Allow the vial of DMNPE-4 AM to warm to room temperature before opening.

-

Prepare a stock solution of 1-10 mM in DMSO. For example, to make a 10 mM stock solution, dissolve 8.5 mg of DMNPE-4 AM (MW: 849.74) in 1 mL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C, protected from light and moisture.

-

Cell Loading and De-esterification

This protocol is a general guideline and should be optimized for your specific cell type.

-

Cell Preparation :

-

Plate cells on an appropriate substrate for imaging or electrophysiology (e.g., glass-bottom dishes, coverslips).

-

Culture cells to the desired confluency.

-

-

Loading Solution Preparation :

-

On the day of the experiment, thaw an aliquot of the DMNPE-4 AM stock solution.

-

Prepare a working loading solution by diluting the stock solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or artificial cerebrospinal fluid (aCSF)).

-

The final concentration of DMNPE-4 AM typically ranges from 1-20 µM. A common starting concentration is 10 µM.

-

To aid in the solubilization and cellular uptake of the AM ester, Pluronic F-127 can be added to the loading solution at a final concentration of 0.02-0.05%. First, mix the DMNPE-4 AM with Pluronic F-127 in DMSO before diluting in the aqueous buffer.

-

-

Cell Loading :

-

Remove the culture medium from the cells.

-

Gently wash the cells once with the loading buffer (without DMNPE-4 AM).

-

Add the DMNPE-4 AM loading solution to the cells.

-

Incubate for 30-60 minutes at room temperature or 37°C. Incubation time and temperature should be optimized to achieve adequate loading without causing cellular stress.

-

-

Wash and De-esterification :

-

After incubation, remove the loading solution.

-

Wash the cells 2-3 times with fresh, warm loading buffer to remove any extracellular DMNPE-4 AM.

-

Add fresh buffer and incubate the cells for an additional 30 minutes to allow for complete de-esterification of the AM groups by intracellular esterases. This step is crucial for trapping the active cage within the cells.

-

Photolysis (Uncaging)

The parameters for photolysis will depend on the light source, optical setup, and the desired spatial and temporal resolution of calcium release.

-

One-Photon Excitation :

-

Light Source : A high-intensity lamp (e.g., mercury or xenon arc lamp) coupled to a monochromator or filter set, or a UV laser.

-

Wavelength : Near-UV light, typically around 350 nm, is effective for uncaging DMNPE-4.[2]

-

Procedure :

-

Mount the loaded cells on a microscope equipped for fluorescence imaging or electrophysiology.

-

Identify the cell or region of interest.

-

Deliver a brief pulse of UV light. The duration and intensity of the pulse will determine the amount of calcium released and should be empirically determined. Pulses can range from milliseconds to seconds.

-

-

-

Two-Photon Excitation :

-

Light Source : A mode-locked Ti:Sapphire laser is commonly used for two-photon microscopy.

-

Wavelength : Two-photon uncaging of DMNPE-4 can be achieved with wavelengths in the range of 700-750 nm.

-

Procedure :

-

This technique provides highly localized uncaging in three dimensions.

-

Focus the laser beam to a small spot within the cell of interest.

-

Deliver short laser pulses to the target region. The high photon density at the focal point leads to two-photon absorption and subsequent uncaging.

-

-

Applications in Research and Drug Development

The ability to precisely control intracellular calcium levels makes this compound a valuable tool in various research areas:

-

Neuroscience : Investigating the role of calcium in synaptic transmission, plasticity, and neuronal excitability. For example, it has been used to study astrocyte-mediated control of arterioles in the brain.

-

Cardiovascular Physiology : Studying excitation-contraction coupling in cardiac myocytes and the role of calcium in smooth muscle function.

-

Cell Signaling : Elucidating the downstream effects of calcium signaling cascades in a wide range of cellular processes, including gene expression, cell proliferation, and apoptosis.

-

Drug Discovery : Screening for compounds that modulate calcium signaling pathways. By inducing a controlled calcium signal, researchers can assess the effects of potential drug candidates on downstream targets.

Conclusion

This compound is a robust and versatile tool for the experimental manipulation of intracellular calcium. Its favorable photophysical properties and high affinity for calcium allow for the generation of rapid and localized calcium signals, providing researchers with a powerful method to dissect the complexities of calcium-dependent cellular processes. Careful optimization of loading and photolysis protocols is essential for achieving reliable and reproducible results. As our understanding of the intricate roles of calcium in health and disease continues to grow, tools like this compound will undoubtedly play a pivotal role in future discoveries.

References

An In-Depth Technical Guide to DMNPE-4 AM-Caged Calcium: Properties, Protocols, and Applications in Signal Transduction Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DMNPE-4 AM-caged calcium, a powerful tool for the precise spatiotemporal control of intracellular calcium levels. This document details its photochemical properties, experimental protocols for its use, and its application in studying calcium signaling pathways, with a specific focus on the Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII) pathway.

Core Properties of DMNPE-4 AM-Caged Calcium

DMNPE-4 AM is a cell-permeant photolabile calcium cage. The acetoxymethyl (AM) ester groups facilitate its passive diffusion across the cell membrane, where intracellular esterases cleave them, trapping the active DMNPE-4 molecule inside the cell. DMNPE-4 is a high-affinity calcium chelator that, upon photolysis with ultraviolet (UV) light, undergoes a conformational change that dramatically reduces its affinity for calcium, leading to a rapid and localized increase in intracellular calcium concentration.

Quantitative Data Summary

The key photophysical and chemical properties of DMNPE-4 AM-caged calcium are summarized in the table below. This data is essential for designing and interpreting experiments involving this compound.

| Property | Value | Notes |

| Single-Photon Photolysis Wavelength | 350 nm[1] | Optimal for efficient uncaging. |

| Two-Photon Photolysis Wavelength | 705 nm | Allows for more precise 3D spatial resolution of calcium release. |

| Quantum Yield (Φ) | 0.09[1] - 0.20 | Represents the efficiency of photon absorption to photorelease of calcium. The range reflects potential variations in measurement conditions. |

| Extinction Coefficient (ε) | 5120 M⁻¹cm⁻¹ at 350 nm[1] | Indicates the efficiency of light absorption at the optimal photolysis wavelength. |

| Ca²⁺ Dissociation Constant (Kd) - Caged | 19 nM (pH 7.4), 48 nM (pH 7.2)[1] | High affinity for calcium in its inactive, "caged" form. |

| Ca²⁺ Dissociation Constant (Kd) - Uncaged | ~2 mM[1] | A significant decrease in affinity upon photolysis, ensuring efficient calcium release. |

| Mg²⁺ Dissociation Constant (Kd) | ~10 mM[1] | Demonstrates good selectivity for calcium over magnesium. |

Experimental Protocols

Precise experimental design is critical for the successful application of DMNPE-4 AM. The following sections provide detailed methodologies for cell loading, photolysis, and quantum yield determination.

Protocol for Loading DMNPE-4 AM into Cultured Cells

This protocol is a general guideline for loading DMNPE-4 AM into adherent cultured cells, such as neurons or astrocytes. Optimization may be required for different cell types and experimental conditions.

Materials:

-

DMNPE-4 AM

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127 (20% solution in DMSO)

-

HEPES-buffered saline (HBS) or artificial cerebrospinal fluid (aCSF)

-

Cultured cells on coverslips

Procedure:

-

Prepare Stock Solution: Dissolve DMNPE-4 AM in anhydrous DMSO to a stock concentration of 1-10 mM. Store in small aliquots at -20°C, protected from light and moisture.

-

Prepare Loading Solution: On the day of the experiment, prepare a fresh loading solution. First, mix the DMNPE-4 AM stock solution with an equal volume of 20% Pluronic F-127 to aid in dispersion in aqueous media. Vortex thoroughly.

-

Final Dilution: Dilute the DMNPE-4 AM/Pluronic mixture into pre-warmed (37°C) HBS or aCSF to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Cell Loading: Replace the culture medium with the DMNPE-4 AM loading solution. Incubate the cells at 37°C for 30-60 minutes in the dark.

-

Wash: After incubation, wash the cells 2-3 times with fresh, pre-warmed HBS or aCSF to remove extracellular DMNPE-4 AM.

-

De-esterification: Allow the cells to de-esterify the AM groups for at least 30 minutes at room temperature in the dark before initiating photolysis experiments. This step is crucial for trapping the active chelator within the cells.

Protocol for Photolysis of DMNPE-4 AM-Caged Calcium

This protocol outlines the steps for inducing a localized increase in intracellular calcium through photolysis of DMNPE-4.

Equipment:

-

Inverted microscope equipped for fluorescence imaging.

-

UV light source (e.g., mercury arc lamp with a filter for 350 nm or a 355 nm pulsed laser) or a two-photon laser (tuned to ~705 nm).

-

A method for focusing the light to a small spot (e.g., through the microscope objective).

-

Calcium indicator dye (e.g., Fluo-4) for monitoring changes in intracellular calcium.

Procedure:

-

Cell Identification: Identify a cell successfully loaded with DMNPE-4 AM and a calcium indicator dye.

-

Baseline Imaging: Acquire a baseline fluorescence image of the calcium indicator to establish the resting intracellular calcium level.

-

Photolysis: Deliver a brief pulse of UV light (e.g., 1-10 ms) to a specific region of the cell. The duration and intensity of the light pulse will determine the amount of calcium released and should be optimized for the desired physiological response. For two-photon excitation, a focused laser beam is scanned over the region of interest.

-

Post-Photolysis Imaging: Immediately after the light pulse, acquire a time-series of fluorescence images to monitor the spatiotemporal dynamics of the resulting calcium transient.

-

Data Analysis: Quantify the change in fluorescence intensity over time to determine the amplitude, duration, and spatial spread of the calcium signal.

Protocol for Determination of Quantum Yield

The quantum yield of photolysis is a measure of the efficiency of the uncaging process. The following is a general protocol based on the comparative method.

Materials:

-

DMNPE-4

-

A standard compound with a known quantum yield at the excitation wavelength (e.g., a well-characterized caged compound).

-

Spectrophotometer

-

Fluorometer

-

Appropriate solvents

Procedure:

-

Prepare Solutions: Prepare a series of solutions of both the DMNPE-4 and the standard compound at varying concentrations in the same solvent. The concentrations should be chosen to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength (e.g., 350 nm) using a spectrophotometer.

-

Measure Fluorescence: Excite each solution at the same wavelength and record the integrated fluorescence emission spectrum using a fluorometer.

-

Plot Data: For both the DMNPE-4 and the standard, plot the integrated fluorescence intensity versus the absorbance. The slope of this line is proportional to the quantum yield.

-

Calculate Quantum Yield: The quantum yield of DMNPE-4 (Φ_x) can be calculated using the following equation:

Φ_x = Φ_st * (m_x / m_st) * (η_x² / η_st²)

Where:

-

Φ_st is the quantum yield of the standard.

-

m_x and m_st are the slopes of the plots for DMNPE-4 and the standard, respectively.

-

η_x and η_st are the refractive indices of the solvents (if different).

-

Visualization of Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the biological pathways being investigated.

Experimental Workflow for Calcium Uncaging

Caption: Workflow for DMNPE-4 AM loading, photolysis, and data analysis.

Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) Signaling Pathway

The photolytic release of calcium from DMNPE-4 can be used to activate downstream signaling cascades. One of the most important is the CaMKII pathway, which is critical for synaptic plasticity and memory formation.

Caption: CaMKII activation pathway initiated by calcium uncaging.

This technical guide provides a solid foundation for researchers and scientists to effectively utilize DMNPE-4 AM-caged calcium in their studies of cellular signaling. By understanding its properties and following detailed experimental protocols, investigators can harness the power of this tool to dissect the intricate roles of calcium in a wide range of biological processes.

References

An In-Depth Technical Guide to DMNPE-4 AM-Caged Calcium: Properties, Experimental Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

DMNPE-4 AM-caged calcium is a photolabile chelator that has emerged as a powerful tool for the precise spatiotemporal control of intracellular calcium concentration. This technical guide provides a comprehensive overview of the key properties of DMNPE-4 AM, including its calcium-binding affinity (Kd). Detailed experimental protocols for the in vitro determination of its Kd, cellular loading, and photo-uncaging are presented. Furthermore, this guide explores the utility of DMNPE-4 AM in elucidating calcium signaling pathways and its applications in various research areas, including neuroscience and muscle physiology.

Introduction to DMNPE-4 AM-Caged Calcium

DMNPE-4 (1-(4,5-dimethoxy-2-nitrophenyl)-N,N,N',N'-tetrakis[(acetoxymethoxy)carbonylmethyl]-1,2-ethanediamine) is a cell-permeant, caged calcium compound. The "cage" is a photolabile protecting group that, upon illumination with UV light, undergoes a conformational change that dramatically reduces its affinity for calcium ions (Ca²⁺), leading to a rapid and localized increase in intracellular Ca²⁺ concentration. The acetoxymethyl (AM) ester groups facilitate its passive diffusion across the cell membrane, where intracellular esterases cleave them, trapping the active DMNPE-4 molecule inside the cell.

Quantitative Data Summary

The calcium-binding affinity (dissociation constant, Kd) of DMNPE-4 is a critical parameter for designing and interpreting experiments. The Kd is pH-dependent and changes drastically upon photolysis.

| Parameter | Value | pH | Condition | Citation |

| Kd (before photolysis) | 48 nM | 7.2 | In vitro | |

| 19 nM | 7.4 | In vitro | [1] | |

| Kd (after photolysis) | ~2 mM | - | In vitro | |

| Kd for Mg²⁺ | ~10 mM | - | In vitro |

Experimental Protocols

In Vitro Determination of Ca²⁺ Dissociation Constant (Kd)

A precise in vitro determination of the Kd of DMNPE-4 is essential for accurate calibration of intracellular Ca²⁺ concentrations. A common method involves spectrophotometric or fluorometric titration using a Ca²⁺ indicator dye.

Principle: The caged compound competes with a fluorescent Ca²⁺ indicator of known Kd for a limited amount of Ca²⁺. By measuring the fluorescence changes of the indicator at various Ca²⁺ concentrations in the presence of DMNPE-4, the Kd of DMNPE-4 can be calculated.

Materials:

-

DMNPE-4 (non-AM ester form for in vitro assays)

-

Fluorescent Ca²⁺ indicator with a known Kd in the nanomolar range (e.g., Fura-2, Fluo-4)

-

Ca²⁺-free buffer (e.g., 100 mM KCl, 30 mM MOPS, pH 7.2)

-

Ca²⁺ stock solution (e.g., 10 mM CaCl₂ in Ca²⁺-free buffer)

-

EGTA stock solution (e.g., 10 mM EGTA in Ca²⁺-free buffer)

-

Spectrofluorometer

Procedure:

-

Prepare a series of Ca²⁺/EGTA buffers with known free Ca²⁺ concentrations ranging from nanomolar to micromolar.

-

Prepare a solution containing a fixed concentration of the fluorescent Ca²⁺ indicator and a known concentration of DMNPE-4 in the Ca²⁺-free buffer.

-

Titrate the indicator/DMNPE-4 solution with the Ca²⁺/EGTA buffers.

-

Measure the fluorescence intensity of the indicator at each Ca²⁺ concentration.

-

Plot the fluorescence intensity as a function of the free Ca²⁺ concentration.

-

Fit the data to a competitive binding equation to determine the Kd of DMNPE-4.

Cell Loading with DMNPE-4 AM

Proper loading of cells with DMNPE-4 AM is crucial for successful uncaging experiments. The following is a general protocol that may require optimization for specific cell types.

Materials:

-

DMNPE-4 AM

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Pluronic F-127 (optional, to aid solubilization)

-

Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium

-

Cultured cells on coverslips or in imaging dishes

Procedure:

-

Prepare a stock solution of DMNPE-4 AM (e.g., 1-10 mM) in anhydrous DMSO.

-

Prepare a loading solution by diluting the DMNPE-4 AM stock solution in HBSS or serum-free medium to a final concentration of 1-10 µM. The addition of Pluronic F-127 (0.02-0.05%) can help to prevent precipitation.

-

Replace the cell culture medium with the loading solution.

-

Incubate the cells for 30-60 minutes at room temperature or 37°C. Incubation should be performed in the dark to prevent premature uncaging.

-

Wash the cells 2-3 times with fresh HBSS or culture medium to remove extracellular DMNPE-4 AM.

-

Allow the cells to de-esterify the AM ester for at least 30 minutes at room temperature in the dark before imaging and uncaging. This step is critical for trapping the active chelator inside the cells.

UV Flash Photolysis (Uncaging) of DMNPE-4

Photolysis of DMNPE-4 is typically achieved using a flash lamp or a UV laser coupled to a microscope.

Materials:

-

Cells loaded with DMNPE-4 AM

-

Microscope equipped with a UV light source (e.g., xenon arc lamp or a 355 nm pulsed UV laser)

-

Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM or a genetically encoded indicator) for monitoring intracellular Ca²⁺ changes

-

Imaging system (e.g., confocal or wide-field fluorescence microscope with a high-speed camera)

Procedure:

-

Co-load the cells with a fluorescent Ca²⁺ indicator if one is not already present.

-

Mount the coverslip or imaging dish on the microscope stage.

-

Identify the target cell or region of interest.

-

Acquire a baseline fluorescence image of the Ca²⁺ indicator before the UV flash.

-

Deliver a brief pulse of UV light (e.g., 1-10 ms) to the target area. The duration and intensity of the flash will determine the amount of Ca²⁺ released and should be optimized for each experiment.

-

Immediately begin acquiring a time-lapse series of fluorescence images to monitor the resulting change in intracellular Ca²⁺ concentration.

Signaling Pathways and Experimental Workflows

The rapid and localized release of Ca²⁺ by DMNPE-4 uncaging allows for the precise activation of various Ca²⁺-dependent signaling pathways.

Calcium-Induced Calcium Release (CICR)

One of the fundamental signaling mechanisms that can be investigated using DMNPE-4 is Calcium-Induced Calcium Release (CICR). A small, localized release of Ca²⁺ from DMNPE-4 can trigger a larger, regenerative release of Ca²⁺ from intracellular stores like the endoplasmic reticulum (ER) through the activation of ryanodine (B192298) receptors (RyRs) or inositol (B14025) 1,4,5-trisphosphate receptors (IP₃Rs).

Caption: Calcium-Induced Calcium Release (CICR) pathway initiated by DMNPE-4 uncaging.

Experimental Workflow for Studying Synaptic Plasticity

DMNPE-4 is invaluable for studying the role of postsynaptic Ca²⁺ in synaptic plasticity, such as long-term potentiation (LTP).

Caption: Workflow for investigating the role of postsynaptic Ca²⁺ in LTP using DMNPE-4.

Applications in Research and Drug Development

The ability to precisely control intracellular Ca²⁺ with DMNPE-4 has broad applications:

-

Neuroscience: Investigating the role of Ca²⁺ in neurotransmitter release, synaptic plasticity, and neuronal excitability.[2][3][4][5]

-

Muscle Physiology: Studying excitation-contraction coupling and the role of Ca²⁺ sparks in muscle function.[6]

-

Cardiovascular Research: Elucidating the mechanisms of cardiac myocyte contraction and Ca²⁺ wave propagation.

-

Drug Development: Screening for compounds that modulate Ca²⁺ signaling pathways by observing their effects on responses triggered by Ca²⁺ uncaging.

Conclusion

DMNPE-4 AM-caged calcium is an indispensable tool for researchers and drug development professionals studying Ca²⁺ signaling. Its well-characterized properties, coupled with the ability to precisely control its activation, provide a powerful method for dissecting the complex roles of Ca²⁺ in cellular physiology and pathophysiology. The experimental protocols and workflows provided in this guide offer a starting point for the successful application of this technology in a variety of research contexts.

References

- 1. Two-photon and UV-laser flash photolysis of the Ca2+ cage, dimethoxynitrophenyl-EGTA-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of intracellular calcium stores in synaptic plasticity and memory consolidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessing the role of calcium-induced calcium release in short-term presynaptic plasticity at excitatory central synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium Control of Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracellular Ca2+ Release and Synaptic Plasticity: A Tale of Many Stores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcium-Induced Calcium Release in Smooth Muscle: Loose Coupling between the Action Potential and Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]

DMNPE-4 AM-caged-calcium uncaging principle

An In-depth Technical Guide on the Core Uncaging Principle of DMNPE-4 AM-caged-calcium

Abstract

This technical guide offers a detailed examination of this compound, a photolabile chelator essential for the precise spatiotemporal control of intracellular calcium signaling. We dissect the core principle of its uncaging mechanism, from cellular loading and enzymatic activation to light-induced calcium release. The guide summarizes key quantitative photophysical and binding parameters, provides detailed experimental protocols for its application, and illustrates its use in dissecting cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage caged compound technology for investigating calcium-dependent processes.

Introduction to Caged Compounds

"Caged" compounds are powerful tools in biological research that allow for the light-induced release of biologically active molecules.[1] These photoactivatable probes remain inert until irradiated with light of a specific wavelength, offering unparalleled precision in controlling the timing and location of molecular release. DMNPE-4 (1-(4,5-Dimethoxy-2-nitrophenyl)-1,2-diaminoethane-N,N,N',N'-tetraacetic acid) is a highly selective and efficient caged calcium compound. Its acetoxymethyl (AM) ester form, DMNPE-4 AM, is engineered to be membrane-permeable, facilitating its entry into live cells.[2]

The Uncaging Principle of DMNPE-4 AM

The utility of DMNPE-4 AM is centered on a multi-step process that transforms an externally applied, inactive molecule into a localized burst of free calcium ions within the cell.

-

Cellular Loading: The lipophilic AM ester groups render DMNPE-4 AM permeable to the cell membrane, allowing it to be loaded by simple incubation.

-

Intracellular Trapping and Activation: Once inside the cell, ubiquitous intracellular esterases cleave the AM groups. This hydrolysis reveals the carboxylate groups of the chelator, converting the molecule into its membrane-impermeant form, DMNPE-4, effectively trapping it in the cytosol.

-

Calcium Chelation (Caged State): In its trapped, pre-photolysis state, DMNPE-4 is a high-affinity calcium chelator. It binds tightly to free calcium ions, maintaining them in a biologically inactive "caged" complex.[2]

-

Photolysis (Uncaging): The DMNPE-4 molecule incorporates a photolabile 4,5-dimethoxy-2-nitrobenzyl group.[3] Upon exposure to a pulse of UV light (around 350 nm), this group undergoes a photochemical reaction that cleaves the chelator molecule.[2] This process can also be triggered with focused infrared light via two-photon excitation.[4]

-

Calcium Release: The photolytic cleavage results in photoproducts that have a dramatically reduced affinity for calcium.[3][4] This instantaneous change in binding affinity leads to the rapid release of the bound Ca²⁺ ions, causing a sharp, localized increase in the intracellular free calcium concentration.

Caption: The workflow of DMNPE-4 AM from cell loading to light-induced Ca²⁺ release.

Quantitative Data

The performance of DMNPE-4 is defined by its photophysical properties and its affinity for calcium before and after photolysis.

| Parameter | Value | Reference(s) |

| Absorption Maximum (λmax) | ~350 nm | [2] |

| Extinction Coefficient (ε at 350 nm) | 5,120 M⁻¹cm⁻¹ | [2] |

| Quantum Yield of Photolysis (Φ) | 0.09 | [2] |

| Ca²⁺ Dissociation Constant (Kd) - Before Uncaging | 19 nM (at pH 7.4), 48 nM (at pH 7.2) | [2][5] |

| Ca²⁺ Dissociation Constant (Kd) - After Uncaging | ~2 mM | [2] |

| Mg²⁺ Dissociation Constant (Kd) | ~10 mM | [2] |

Experimental Protocols

This section provides a general methodology for cell loading and calcium uncaging. Optimization for specific cell types and experimental conditions is recommended.

Reagent Preparation

-

DMNPE-4 AM Stock Solution: Prepare a 2-5 mM stock solution of DMNPE-4 AM in high-quality anhydrous DMSO.[6] If not used immediately, store in small aliquots at -20°C, protected from light and moisture.[7]

-

Pluronic™ F-127 Stock Solution (Optional but Recommended): Prepare a 20% (w/v) solution of Pluronic™ F-127 in DMSO to aid in the dispersion of the AM ester in aqueous media.[8]

-

Loading Buffer: Use a suitable physiological buffer such as Hanks' Balanced Salt Solution (HBSS) with HEPES.[8]

Cell Loading Procedure

-

Cell Preparation: Culture cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

-

Prepare Loading Solution: Prepare a fresh 2X working solution of DMNPE-4 AM. For a final loading concentration of 5 µM, dilute the 2-5 mM stock solution into the loading buffer. If using Pluronic™, mix the DMNPE-4 AM stock with an equal volume of 20% Pluronic™ F-127 before diluting in buffer.

-

Loading: Remove the culture medium from the cells. Add an equal volume of the 2X loading solution to the cells (which already contain one volume of medium) to achieve a final 1X concentration (typically 2-10 µM).

-

Incubation: Incubate the cells for 30-60 minutes at 37°C or room temperature.[6][8] The optimal time and temperature depend on the cell line.

-

Wash and De-esterification: Wash the cells 2-3 times with fresh, warm loading buffer to remove extracellular dye. Incubate the cells for an additional 30 minutes to ensure complete de-esterification of the AM groups by intracellular esterases.[8]

Calcium Uncaging and Monitoring

-

Microscopy Setup: Place the prepared cells on a fluorescence microscope equipped with a UV light source (e.g., flash lamp, UV laser) capable of delivering light near 350 nm.

-

Uncaging: Deliver a brief, controlled pulse of UV light to a specific region of interest. The duration and intensity of the pulse will determine the amount of calcium released.

-

Monitoring: Simultaneously image the cells using a fluorescent calcium indicator (e.g., Fluo-4, Fura-2) to monitor the change in intracellular calcium concentration resulting from the uncaging event.

Caption: A generalized experimental workflow for calcium uncaging with DMNPE-4 AM.

Application in Signaling Pathway Elucidation

DMNPE-4 uncaging is instrumental in establishing causal links between calcium signals and cellular functions. A key advantage of DMNPE-4 is its low affinity for magnesium, ensuring that Ca²⁺ release is efficient and selective even in the presence of physiological magnesium concentrations, a challenge for older caged compounds like DM-nitrophen.[4]

Example Pathway: Ca²⁺-Calcineurin-NFAT Signaling

A classic application is triggering gene expression by uncaging calcium in the cytoplasm.

-

A localized UV flash uncages DMNPE-4, causing a rapid, transient increase in cytosolic Ca²⁺.

-

Four Ca²⁺ ions bind to and activate Calmodulin (CaM).

-

The Ca²⁺/CaM complex binds to and activates the phosphatase, Calcineurin.

-

Active Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factor.

-

Dephosphorylation exposes a nuclear localization signal on NFAT, causing it to translocate from the cytosol into the nucleus.

-

Inside the nucleus, NFAT collaborates with other transcription factors to bind to DNA promoter regions and initiate gene transcription.

Caption: The Ca²⁺-dependent Calcineurin-NFAT signaling pathway initiated by uncaging.

References

- 1. Ca2+ Caging and Uncaging | Springer Nature Experiments [experiments.springernature.com]

- 2. This compound | Caged Compounds: R&D Systems [rndsystems.com]

- 3. personal.utdallas.edu [personal.utdallas.edu]

- 4. Two-photon and UV-laser flash photolysis of the Ca2+ cage, dimethoxynitrophenyl-EGTA-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. This compound | Caged Compounds: R&D Systems [rndsystems.com]

- 8. hellobio.com [hellobio.com]

An In-Depth Technical Guide to DMNPE-4 AM-caged-calcium: Structure, Properties, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DMNPE-4 AM-caged-calcium, a photolabile calcium chelator essential for precise spatiotemporal control of intracellular calcium signaling. This document details its chemical structure, key quantitative properties, a plausible synthetic pathway, and a generalized experimental protocol for its application in cellular studies.

Chemical Structure and Properties

This compound is a cell-permeant derivative of the high-affinity calcium chelator DMNPE-4 (1-(4,5-Dimethoxy-2-nitrophenyl)-1,2-diaminoethane-N,N,N',N'-tetraacetic acid). The acetoxymethyl (AM) ester moieties mask the carboxyl groups, rendering the molecule lipophilic and able to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant DMNPE-4 chelator in the cytoplasm.

The core of its function lies in the 4,5-dimethoxy-2-nitrophenyl photolabile group. Upon irradiation with UV light (typically around 350 nm), this "cage" undergoes photolysis, leading to a rapid and significant decrease in its affinity for calcium ions. This process allows for a controlled and localized release of calcium within the cell, mimicking physiological calcium transients.

Below is a two-dimensional representation of the this compound chemical structure.

Caption: 2D Chemical Structure of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, critical for designing and interpreting experiments.

| Property | Value | Reference |

| Molecular Formula | C34H47N3O22 | [1] |

| Molecular Weight | 849.74 g/mol | [1] |

| CAS Number | 2253744-58-8 | [1] |

| Kd for Ca2+ (caged) | 19 nM (pH 7.4), 48 nM (pH 7.2) | [1][2] |

| Kd for Ca2+ (uncaged) | ~2 mM | [2] |

| Kd for Mg2+ | 10 mM | [1] |

| Extinction Coefficient (ε) | 5120 M-1cm-1 at 350 nm | [1] |

| Quantum Yield (Φ) | 0.09 | [1] |

| Solubility | Soluble to 100 mM in DMSO |

Synthesis of this compound

The synthesis likely involves two key stages:

-

Synthesis of the DMNPE-4 core: This involves the synthesis of the photolabile chelator backbone.

-

Acetoxymethyl Esterification: The carboxylic acid groups of the DMNPE-4 core are then protected with AM groups to enhance cell permeability.

Caption: Plausible synthetic pathway for this compound.

Experimental Protocols

The following provides a generalized experimental protocol for the use of this compound in cell-based assays. Note that optimal conditions (e.g., concentration, loading time, and photolysis parameters) should be empirically determined for each cell type and experimental setup.

Cellular Loading

-

Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1-10 mM. Store the stock solution at -20°C, protected from light and moisture.

-

Loading Medium Preparation: Dilute the DMNPE-4 AM stock solution into a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the final desired loading concentration (typically 1-10 µM). The addition of a non-ionic surfactant like Pluronic F-127 (at a final concentration of 0.01-0.02%) can aid in the dispersion of the AM ester in the aqueous loading medium.

-

Cell Incubation: Replace the cell culture medium with the prepared loading medium. Incubate the cells for a period of 30-60 minutes at room temperature or 37°C. The optimal loading time will vary depending on the cell type.

-

Washing: After incubation, wash the cells 2-3 times with the physiological buffer to remove any extracellular DMNPE-4 AM.

-

De-esterification: Allow the cells to rest for an additional 30 minutes in the physiological buffer to ensure complete de-esterification of the AM groups by intracellular esterases.

Photolysis (Uncaging)

-

Calcium Chelation: During the de-esterification period, the intracellular DMNPE-4 will chelate available free calcium, lowering the resting intracellular calcium concentration.

-

UV Irradiation: Expose the loaded cells to a brief pulse of UV light using a suitable light source (e.g., a flash lamp or a UV laser) coupled to a microscope. The optimal wavelength for photolysis is around 350 nm.

-

Calcium Release: Upon photolysis, the DMNPE-4 will rapidly release its bound calcium, leading to a sharp and localized increase in the intracellular calcium concentration.

-

Data Acquisition: Monitor the resulting physiological response using appropriate techniques, such as fluorescence microscopy with a calcium indicator dye (e.g., Fura-2, Fluo-4) or electrophysiological recordings.

Caption: General experimental workflow for this compound.

Conclusion

This compound is a powerful tool for the investigation of calcium-dependent cellular processes. Its high affinity for calcium in the caged form, coupled with a dramatic decrease in affinity upon photolysis, allows for precise and rapid manipulation of intracellular calcium concentrations. A thorough understanding of its chemical properties and careful optimization of experimental protocols are crucial for its successful application in elucidating the complex roles of calcium signaling in health and disease.

References

DMNPE-4 AM-caged-calcium: A Technical Guide to Stability, Storage, and Experimental Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability, storage conditions, and experimental protocols for DMNPE-4 AM-caged-calcium, a crucial tool for investigating calcium signaling in a wide range of biological systems.

Core Compound Properties

This compound is a cell-permeant photolabile calcium chelator. The acetoxymethyl (AM) ester groups facilitate its entry into cells, where intracellular esterases cleave them, trapping the active DMNPE-4 molecule. This caged compound exhibits a high affinity for calcium ions in its inactive state. Upon photolysis with ultraviolet (UV) light, it undergoes a conformational change that dramatically reduces its affinity for calcium, leading to a rapid and localized increase in intracellular calcium concentration.

A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 849.74 g/mol | [1][2] |

| Molecular Formula | C₃₄H₄₇N₃O₂₂ | [1][2] |

| Purity | ≥90% to 95% (supplier dependent) | [1] |

| Solubility | Soluble in DMSO up to 100 mM | [1][2] |

| Storage Temperature | -20°C | [1][2] |

| Calcium Dissociation Constant (Kd) - Caged | 19 nM at pH 7.4; 48 nM at pH 7.2 | [1][3][4] |

| Calcium Dissociation Constant (Kd) - Uncaged | ~2 mM | [1] |

| Magnesium Dissociation Constant (Kd) | 10 mM (indicating high selectivity for Ca²⁺) | [1] |

| One-Photon Uncaging Wavelength | ~350 nm | [1] |

| Two-Photon Uncaging | Applicable | [1] |

| Extinction Coefficient (ε) | 5120 M⁻¹cm⁻¹ | [1] |

| Quantum Yield (Φ) | 0.09 | [1] |

Stability and Storage Conditions

Proper storage and handling are critical to maintain the integrity and functionality of this compound.

| Condition | Recommendation | Notes |

| Long-Term Storage (Solid) | Store at -20°C, desiccated and protected from light. | |

| Stock Solution Storage (in DMSO) | Store at -20°C, desiccated and protected from light. | Stock solutions of similar AM-ester caged compounds in DMSO have been reported to be stable for at least 6 months under these conditions. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. |

| Aqueous Solution Stability | AM esters are susceptible to hydrolysis in aqueous solutions. | It is advisable to prepare aqueous working solutions immediately before use. |

| Light Sensitivity | The compound is photolabile. | Protect from light during storage and handling to prevent premature uncaging. |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in cell-based assays. These are general guidelines and may require optimization for specific cell types and experimental conditions.

Preparation of Stock Solution

-

Bring the vial of this compound to room temperature before opening.

-

Add the appropriate volume of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to achieve the desired concentration (e.g., 1-10 mM).

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in light-protecting tubes and store at -20°C.

Cell Loading Protocol

-

Culture cells to the desired confluence on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

-

Prepare a loading buffer. A common choice is a physiological saline solution such as Hanks' Balanced Salt Solution (HBSS) or a similar buffer appropriate for the cell type.

-

Dilute the DMNPE-4 AM stock solution into the loading buffer to the final working concentration. The optimal concentration typically ranges from 1 to 10 µM and should be determined empirically. The addition of a non-ionic surfactant like Pluronic F-127 (at a final concentration of 0.02-0.05%) can aid in the dispersion of the AM ester in the aqueous loading buffer.

-

(Optional) For simultaneous monitoring of calcium dynamics, co-load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM, or a genetically encoded calcium indicator). The concentration of the indicator should be optimized for the specific experimental setup.

-

Remove the cell culture medium and replace it with the loading buffer containing DMNPE-4 AM and any co-loaded indicator.

-

Incubate the cells for a period ranging from 30 to 60 minutes. The optimal incubation time and temperature (room temperature or 37°C) depend on the cell type and should be determined experimentally.

-

After incubation, wash the cells two to three times with fresh, pre-warmed physiological buffer to remove extracellular dye.

-

Allow the cells to de-esterify the AM esters for at least 30 minutes at room temperature or 37°C in the dark. This step is crucial for trapping the active chelator inside the cells.

Uncaging and Imaging Protocol

-

Mount the loaded and de-esterified cells on the stage of a microscope equipped for fluorescence imaging and photolysis.

-

Identify the region of interest (ROI) for uncaging. This can be a single cell, a subcellular compartment, or a group of cells.

-

Use a UV light source (e.g., a flash lamp or a laser) to deliver a brief pulse of light at approximately 350 nm to the ROI. The duration and intensity of the light pulse will determine the amount of calcium released and should be carefully controlled and optimized. For two-photon uncaging, a focused laser beam in the near-infrared range (e.g., ~720 nm) is used.

-

Simultaneously or immediately after the photolysis pulse, acquire fluorescence images of the calcium indicator to monitor the change in intracellular calcium concentration.

-

Continue to acquire images over time to resolve the kinetics of the calcium signal.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action for this compound.

Experimental Workflow for Using this compound

Caption: A typical experimental workflow for using DMNPE-4 AM.

References

The Cellular Entry of DMNPE-4 AM: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism by which DMNPE-4 AM, a photolabile calcium chelator, traverses the cell membrane. A comprehensive understanding of this process is crucial for its effective application in experimental systems, particularly in the fields of neuroscience, cell biology, and pharmacology. This document outlines the physicochemical principles governing its membrane permeability, the intracellular activation process, and provides standardized protocols for its use.

Introduction to DMNPE-4 AM and the Role of Acetoxymethyl Esters

DMNPE-4 AM ((1-(4,5-Dimethoxy-2-nitrophenyl)-1,2-diaminoethane-N,N,N',N'-tetraacetic acid, tetra(acetoxymethyl) ester)) is a cell-permeant, caged calcium compound. In its "caged" form, it has a low affinity for Ca2+. However, upon photolysis with UV light, it rapidly releases Ca2+, allowing for precise temporal and spatial control of intracellular calcium concentrations.

The key to its utility lies in the acetoxymethyl (AM) ester groups. The core DMNPE-4 molecule is a charged tetra-anion at physiological pH, rendering it impermeable to the lipid bilayer of the cell membrane. The addition of the AM ester groups neutralizes the negative charges, converting the molecule into a more lipophilic, uncharged entity that can readily diffuse across the cell membrane.

Mechanism of Cellular Uptake and Activation

The entry of DMNPE-4 AM into a cell is a two-step process involving passive diffusion followed by enzymatic cleavage.

Passive Diffusion Across the Cell Membrane

The primary mechanism by which DMNPE-4 AM crosses the cell membrane is passive diffusion . The lipophilic AM groups allow the molecule to temporarily dissolve in the lipid bilayer and move down its concentration gradient from the extracellular medium into the cytoplasm. This process does not require any cellular energy or specific transporters.

Intracellular Cleavage by Esterases

Once inside the cell, ubiquitous intracellular esterases recognize and cleave the four AM ester groups. This enzymatic action removes the masking acetoxymethyl groups, regenerating the original, charged DMNPE-4 molecule. This process serves two critical functions:

-

Trapping: The now-hydrophilic and charged DMNPE-4 is unable to diffuse back across the cell membrane, effectively trapping it within the cell.

-

Activation: The removal of the AM esters is necessary for DMNPE-4 to be able to chelate calcium ions upon photolysis.

This entire process is often referred to as the "AM loading" method and is a widely used strategy for introducing a variety of probes and chelators into living cells.

Quantitative Data for Cell Loading

The optimal conditions for loading cells with DMNPE-4 AM can vary depending on the cell type and experimental conditions. The following table summarizes typical starting parameters.

| Parameter | Typical Range | Notes |

| Loading Concentration | 1 - 10 µM | Higher concentrations can lead to cytotoxicity. Optimization is recommended. |

| Incubation Time | 30 - 60 minutes | Longer incubation times may be required for some cell types but can also increase cytotoxicity. |

| Temperature | 20 - 37 °C | Room temperature or 37°C are commonly used. Lower temperatures can slow down the loading process. |

| Solvent | Anhydrous DMSO | DMNPE-4 AM is typically dissolved in DMSO to create a stock solution. |

| Dispersing Agent | Pluronic F-127 | A non-ionic surfactant used to aid the dispersion of the nonpolar AM ester in aqueous media. |

Experimental Protocols

The following is a generalized protocol for loading cells with DMNPE-4 AM. It is recommended to optimize the concentrations and incubation times for each specific cell type and experimental setup.

Preparation of Stock Solution

-

Prepare a 1-10 mM stock solution of DMNPE-4 AM in anhydrous DMSO.

-

To aid in the dispersion of the AM ester in aqueous solution, a 20% (w/v) solution of Pluronic F-127 in DMSO can be prepared.

Cell Loading

-

Culture cells on a suitable substrate for imaging (e.g., glass-bottom dishes).

-

Prepare the loading solution by diluting the DMNPE-4 AM stock solution to the desired final concentration (e.g., 5 µM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

If using Pluronic F-127, mix the DMNPE-4 AM stock solution with an equal volume of the 20% Pluronic F-127 solution before diluting in the buffer. The final concentration of Pluronic F-127 should be around 0.02%.

-

Remove the culture medium from the cells and replace it with the loading solution.

-

Incubate the cells at 20-37°C for 30-60 minutes.

-

After incubation, wash the cells with fresh buffer to remove any extracellular DMNPE-4 AM.

-

The cells are now loaded with DMNPE-4 and ready for experimentation.

Visualizations

The following diagrams illustrate the key processes involved in the cellular uptake and activation of DMNPE-4 AM.

Caption: Cellular uptake and activation of DMNPE-4 AM.

Caption: Experimental workflow for cell loading with DMNPE-4 AM.

Caption: Physicochemical transformation of DMNPE-4 AM.

An In-depth Technical Guide to the Intracellular Hydrolysis of DMNPE-4 AM by Esterases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular hydrolysis of DMNPE-4 AM, a cell-permeant caged calcium compound. This process is fundamental to the application of DMNPE-4 AM in studying calcium signaling pathways. This document outlines the mechanism of action, key experimental protocols, and potential challenges associated with the use of this compound.

Introduction to DMNPE-4 AM and Intracellular Hydrolysis

DMNPE-4 AM is a photolabile calcium chelator that is rendered cell-permeable by the addition of acetoxymethyl (AM) ester groups. The AM ester modification masks the negatively charged carboxyl groups of the DMNPE-4 molecule, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases, primarily carboxylesterases, cleave the AM esters. This hydrolysis traps the now polar, membrane-impermeant DMNPE-4 molecule within the cytosol. The trapped DMNPE-4 can then be used to precisely control intracellular calcium concentrations through photolysis. The efficiency of this intracellular hydrolysis is a critical factor for successful experiments using DMNPE-4 AM.

Mechanism of Intracellular Hydrolysis

The intracellular activation of DMNPE-4 AM is a two-step process. First, the lipophilic DMNPE-4 AM crosses the plasma membrane into the cell's cytoplasm. Subsequently, intracellular esterases recognize and hydrolyze the four AM ester linkages on the molecule. This enzymatic cleavage releases the active DMNPE-4, four molecules of formaldehyde, and four molecules of acetic acid as byproducts. The de-esterified DMNPE-4 is a polar molecule that is effectively trapped within the cell, where it can bind to and "cage" intracellular calcium ions.

Quantitative Data

| Property | Value | Reference |

| Molecular Weight | 849.74 g/mol | [1] |

| Formula | C₃₄H₄₇N₃O₂₂ | [1] |

| Solubility | Soluble to 100 mM in DMSO | [1] |

| Purity | ≥90% | [1] |

| Storage | Store at -20°C | [1] |

| Kd for Ca²⁺ (before photolysis) | 19 nM at pH 7.4; 48 nM at pH 7.2 | [1] |

| Kd for Ca²⁺ (after photolysis) | ~2 mM | |

| Selectivity | Selective for Ca²⁺ over Mg²⁺ (Kd = 10 mM) | [1] |

| Photolysis Wavelength | ~350 nm | [1] |

Experimental Protocols

General Protocol for Loading Cells with DMNPE-4 AM

This protocol provides a general guideline for loading mammalian cells with DMNPE-4 AM. Optimal conditions, such as concentration and incubation time, should be determined empirically for each cell type and experimental setup.

Materials:

-

DMNPE-4 AM

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Serum-free cell culture medium or buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Pluronic® F-127 (optional, to aid in solubilization)

Procedure:

-

Prepare Stock Solution: Dissolve DMNPE-4 AM in anhydrous DMSO to create a 1-10 mM stock solution. Aliquot into small volumes and store at -20°C, protected from light and moisture.

-

Prepare Loading Buffer: On the day of the experiment, thaw an aliquot of the DMNPE-4 AM stock solution. Dilute the stock solution into serum-free medium or a buffered salt solution to the final desired working concentration (typically 1-10 µM). If using Pluronic® F-127, it can be added to the loading buffer at a final concentration of ~0.02% to improve solubility.

-

Cell Loading: Replace the culture medium of the cells with the loading buffer containing DMNPE-4 AM.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C. The optimal incubation time can vary and should be determined experimentally.

-

Washing: After incubation, remove the loading buffer and wash the cells 2-3 times with fresh, warm, serum-free medium to remove any extracellular DMNPE-4 AM.

-

De-esterification: Allow the cells to incubate for an additional 30 minutes at 37°C to ensure complete hydrolysis of the AM esters by intracellular esterases.

-

The cells are now loaded with DMNPE-4 and ready for experimentation involving photolysis to release caged calcium.

Protocol for Assessing Intracellular Esterase Activity using a Fluorescent Reporter

To indirectly assess the efficiency of AM ester hydrolysis in a specific cell line, a fluorescent reporter assay using a substrate like Calcein AM can be performed. Active esterases will cleave Calcein AM, resulting in a fluorescent product that can be quantified.

Materials:

-

Calcein AM

-

Anhydrous DMSO

-

Serum-free cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope or plate reader

Procedure:

-

Prepare Calcein AM Stock Solution: Prepare a 1 mM stock solution of Calcein AM in anhydrous DMSO.

-

Prepare Working Solution: Dilute the Calcein AM stock solution to a final concentration of 1-5 µM in serum-free medium.

-

Cell Staining: Wash the cells once with PBS and then add the Calcein AM working solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C.

-

Washing: Wash the cells once with PBS to remove extracellular Calcein AM.

-

Visualization and Quantification: Visualize the cells using a fluorescence microscope with appropriate filters (Excitation ~490 nm, Emission ~515 nm). The intensity of the green fluorescence is proportional to the intracellular esterase activity. For quantitative analysis, a fluorescence plate reader can be used to measure the fluorescence intensity of the cell population.

Factors Influencing Hydrolysis and Potential Challenges

Several factors can influence the rate and extent of DMNPE-4 AM hydrolysis, and researchers should be aware of potential challenges:

-

Cell Type: Esterase activity can vary significantly between different cell types.

-

Incubation Time and Temperature: Insufficient incubation time or suboptimal temperatures (below 37°C) can lead to incomplete hydrolysis.

-

Cell Health: The metabolic state of the cells can affect esterase activity. Healthy, actively growing cells generally exhibit higher esterase activity.

-

Extracellular Hydrolysis: The presence of esterases in serum-containing media or in the extracellular space in vivo can lead to premature hydrolysis of DMNPE-4 AM before it enters the cells. It is recommended to use serum-free media during the loading step.

-

Incomplete Hydrolysis: If not all of the AM ester groups are cleaved, the DMNPE-4 molecule will not be effectively trapped and may not function correctly as a calcium cage.

-

Compartmentalization: In some cases, the AM ester form of a probe can accumulate in intracellular organelles, leading to non-uniform cytosolic distribution of the active compound.

-

Toxicity of Byproducts: The hydrolysis of AM esters releases formaldehyde, which can be cytotoxic at high concentrations. It is advisable to use the lowest effective concentration of DMNPE-4 AM to minimize potential toxicity.

Conclusion

The intracellular hydrolysis of DMNPE-4 AM by esterases is a critical step that enables its use as a tool for the precise control of intracellular calcium signaling. A thorough understanding of the hydrolysis process, careful optimization of experimental protocols, and awareness of the potential challenges are essential for obtaining reliable and reproducible results. This guide provides a foundational understanding and practical protocols to aid researchers in the successful application of DMNPE-4 AM in their studies.

References

An In-depth Technical Guide to DMNPE-4 AM-caged-calcium for Inducing Controlled Calcium Release

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DMNPE-4 AM-caged-calcium, a powerful tool for the precise spatiotemporal control of intracellular calcium levels. This photolabile calcium chelator enables researchers to investigate a wide array of calcium-dependent signaling pathways with high precision.

Core Concepts and Mechanism of Action

This compound is a cell-permeant photolabile calcium cage based on the EGTA chelator structure. Its acetoxymethyl (AM) ester groups facilitate its passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active DMNPE-4 molecule in the cytoplasm.

In its "caged" form, DMNPE-4 exhibits a very high affinity for calcium ions (Ca²⁺), effectively sequestering them and maintaining low intracellular concentrations. Upon photolysis with ultraviolet (UV) light, a photochemical reaction cleaves the DMNPE-4 molecule, drastically reducing its affinity for Ca²⁺ and leading to a rapid and localized release of free calcium ions into the cytosol. This sudden increase in intracellular calcium can then trigger a cascade of downstream signaling events.

The key advantages of DMNPE-4 AM include its high selectivity for Ca²⁺ over magnesium ions (Mg²⁺) and its efficient uncaging upon photolysis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and typical experimental conditions for its use.

Table 1: Chemical and Photophysical Properties of DMNPE-4

| Property | Value | Reference |

| Ca²⁺ Dissociation Constant (Kd) - Caged | 19 nM (pH 7.4), 48 nM (pH 7.2) | |

| Ca²⁺ Dissociation Constant (Kd) - Uncaged | ~2 mM | |

| Mg²⁺ Dissociation Constant (Kd) | ~10 mM | |

| One-Photon Uncaging Wavelength | ~350 nm | |

| Two-Photon Uncaging Wavelength | ~705 nm | [1] |

| Quantum Yield | 0.09 | |

| Extinction Coefficient | 5120 M⁻¹cm⁻¹ | |

| Solvent for Stock Solution | Dimethyl sulfoxide (B87167) (DMSO) |

Table 2: Typical Experimental Parameters for Cellular Loading

| Cell Type | Loading Concentration | Incubation Time | Temperature | Pluronic F-127 | Reference |

| Dorsal Root Ganglion (DRG) Neurons | 0.92 mM (in electroporation cuvette) | 1 hour | Room Temperature | 0.4% | [2] |

| Chicken Cochlear Hair Cells | 10 µM | 15 minutes | Room Temperature | Not specified | [3] |

| Jurkat Cells | 5 µM | 30 minutes | 37°C | Not specified | [4] |

| Acute Neuronal Tissue | Not specified | 45-75 minutes | Room Temp (Fluo-4 AM) or 37°C (Fura-2 AM) | Not specified | [5] |

| Human iPSC-derived Dopaminergic Neurons | Not specified | Not specified | Not specified | Not specified | [6] |

Table 3: Examples of Photolysis Parameters and Observed Calcium Responses

| Cell Type | Light Source | Wavelength | Power/Intensity | Duration | Observed Ca²⁺ Response | Reference |

| Hippocampal Neuron | Pulsed UV laser (DPSL355/30) | 355 nm | Not specified | 0.5 - 2 ms | Modulatable increase in intracellular calcium | [7] |

| Cardiac Myocytes | Ti:sapphire laser | 705 nm (Two-photon) | Not specified | Not specified | Comparable to single-photon excitation | [1] |

| Cardiac Myocytes | Nd:YAG laser | Not specified | Not specified | Not specified | Na-Ca exchange currents | [1] |

| Cerebellar Purkinje Neurons | 405 nm laser | 405 nm | 2 mW/µm² | 100 µs | Non-toxic, efficient uncaging | [8] |

| Cardiac Myocytes | 405 nm CW laser | 405 nm | 10 mW | 100 ms | Initiation of Ca²⁺ waves | [9] |

Experimental Protocols

General Protocol for Cell Loading with DMNPE-4 AM

This protocol provides a general guideline for loading cells with DMNPE-4 AM. Optimal conditions may vary depending on the cell type and experimental setup.

-

Stock Solution Preparation: Prepare a 1-10 mM stock solution of DMNPE-4 AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentration (typically 1-10 µM) in a serum-free physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Use of Pluronic F-127 (Optional but Recommended): To aid in the dispersion of the AM ester in aqueous solution and improve cell loading, Pluronic F-127 can be added to the working solution. A final concentration of 0.02-0.4% is often used.

-

Cell Loading: Replace the cell culture medium with the DMNPE-4 AM loading solution.

-

Incubation: Incubate the cells for 15-60 minutes at room temperature or 37°C. The optimal time and temperature should be determined empirically for each cell type to ensure adequate loading without causing cellular stress.

-

Washing: After incubation, wash the cells 2-3 times with a fresh physiological buffer to remove extracellular DMNPE-4 AM.

-

De-esterification: Incubate the cells for an additional 15-30 minutes in the fresh buffer to allow for complete de-esterification of the AM groups by intracellular esterases.

Photolysis and Calcium Imaging

-

Microscopy Setup: Use an imaging system equipped with a suitable light source for photolysis (e.g., a UV laser or a high-power LED) and a sensitive camera for fluorescence imaging of a calcium indicator (e.g., Fluo-4 AM).

-

Calcium Indicator Loading: Co-load the cells with a fluorescent calcium indicator to visualize the changes in intracellular calcium concentration upon uncaging. The loading protocol for the indicator may be performed simultaneously with or sequentially to the DMNPE-4 AM loading.

-

Baseline Imaging: Acquire baseline fluorescence images of the calcium indicator before photolysis to establish the resting calcium level.

-

Photolysis: Deliver a brief pulse of UV light to the region of interest to trigger the uncaging of calcium. The duration and intensity of the light pulse should be optimized to achieve the desired calcium release without causing phototoxicity.[8]

-

Post-photolysis Imaging: Immediately after the photolysis pulse, acquire a time-series of fluorescence images to monitor the spatiotemporal dynamics of the calcium signal.

-

Data Analysis: Analyze the fluorescence intensity changes over time to quantify the calcium transient. The data is typically expressed as a change in fluorescence relative to the baseline (ΔF/F₀).

Visualizing Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for a calcium uncaging experiment using DMNPE-4 AM.

Experimental workflow for this compound experiments.

Calcium-Induced Calcium Release (CICR) Signaling Pathway

Uncaging of DMNPE-4 AM can be used to trigger Calcium-Induced Calcium Release (CICR), a fundamental signaling mechanism in many cell types. The initial, localized release of Ca²⁺ from the caged compound can activate ryanodine (B192298) receptors (RyRs) or IP₃ receptors (IP₃Rs) on the endoplasmic reticulum (ER), leading to a larger, regenerative release of Ca²⁺ from intracellular stores.[10]

Simplified signaling pathway of Calcium-Induced Calcium Release (CICR).

Important Considerations and Troubleshooting

-

Phototoxicity: High-intensity or prolonged exposure to UV light can be damaging to cells. It is crucial to use the minimum light dose necessary for effective uncaging.[8] Control experiments without the caged compound should be performed to assess any light-induced artifacts.

-

AM Ester Hydrolysis: Incomplete hydrolysis of the AM esters can lead to compartmentalization of the dye in organelles and an altered calcium affinity. Ensure sufficient de-esterification time.

-

Buffering Effects: The presence of the caged compound itself, even before photolysis, can buffer intracellular calcium. This should be considered when interpreting baseline calcium levels.

-

Calibration of Calcium Concentration: For precise quantification of intracellular calcium concentrations, calibration experiments using calcium standards are recommended.

-

Cell Type Variability: Loading efficiency, de-esterification rates, and sensitivity to photolysis can vary significantly between different cell types. Optimization of the protocol for each specific cell line or primary culture is essential.

By providing precise control over intracellular calcium dynamics, this compound serves as an invaluable tool for dissecting the complex roles of calcium in cellular physiology and pathophysiology. Careful experimental design and optimization are key to obtaining reliable and reproducible results.

References

- 1. Two-photon and UV-laser flash photolysis of the Ca2+ cage, dimethoxynitrophenyl-EGTA-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monitoring Intracellular Calcium Ion Dynamics in Hair Cell Populations with Fluo-4 AM | PLOS One [journals.plos.org]

- 4. bdbiosciences.com [bdbiosciences.com]

- 5. Calcium Imaging of AM Dyes Following Prolonged Incubation in Acute Neuronal Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analyzing Calcium Responses in Acute Brain Slices Induced by UV-Uncaging › Rapp OptoElectronic [rapp-opto.com]

- 8. Laser photolysis of caged compounds at 405 nm: photochemical advantages, localisation, phototoxicity and methods for calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Calcium uncaging with visible light - PMC [pmc.ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

Methodological & Application

Application Notes and Protocols for DMNPE-4 AM-caged-calcium Loading in Cultured Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: